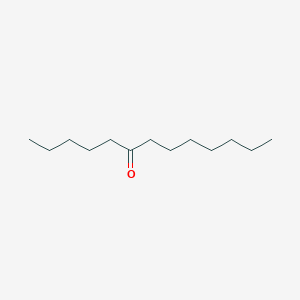
4-シクロヘキシルレゾルシノール
概要
説明
4-Cyclohexylresorcinol, also known as 1,3-Benzenediol, 4-cyclohexyl-, is an organic compound with the molecular formula C12H16O2. It is a derivative of resorcinol where a cyclohexyl group is attached to the benzene ring. This compound is known for its various applications in scientific research and industry.
科学的研究の応用
4-Cyclohexylresorcinol has a wide range of applications in various fields:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its antiseptic and anti-inflammatory properties.
Industry: Utilized in the production of cosmetics and pharmaceuticals due to its stability and reactivity
作用機序
Target of Action
4-Cyclohexylresorcinol, also known as 4-Hexylresorcinol (4HR), is a chemical chaperone that can bind to multiple intracellular enzymes and impact their activity . Notably, tyrosinase is one such enzyme that is strongly inhibited by 4HR . Tyrosinase is responsible for two steps in melanin synthesis .
Mode of Action
As 4HR administration induces stress on the endoplasmic reticulum, it changes protein folding . The application of 4HR inhibits the NF-κB signal pathway and TNF-α production . This results in a decrease in the activity of most enzymes, while some enzymes experience an increase in activity .
Biochemical Pathways
The application of 4HR affects several biochemical pathways. It inhibits the NF-κB signal pathway and TNF-α production . In addition, 4HR administration increases VEGF, TGF-β1, and calcification associated proteins . As a result, 4HR administration increases angiogenesis and bone formation in the wounded area .
Result of Action
The molecular and cellular effects of 4HR’s action are diverse. It has demonstrated notable virucidal effects and pain-relief properties when used in lozenges for sore throat treatment . In addition, it increases angiogenesis and bone formation in the wounded area .
Action Environment
The action of 4HR can be influenced by environmental factors. For instance, chaperones are synthesized in response to cellular crisis caused by environmental stress, with the aim of aiding cell survival . In humans, the heat shock protein (HSP) family serves as a molecular chaperone and is synthesized when cells receive an excessive amount of heat energy .
生化学分析
Biochemical Properties
The exact biochemical properties of 4-Cyclohexylresorcinol are not well-studied. It is known that resorcinol derivatives can interact with various enzymes and proteins. The nature of these interactions can vary depending on the specific structure of the derivative and the biomolecules it interacts with .
Cellular Effects
The cellular effects of 4-Cyclohexylresorcinol are not well-documented. It is known that resorcinol and its derivatives can influence cell function. They can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that resorcinol and its derivatives can have long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
It is known that resorcinol and its derivatives can have toxic or adverse effects at high doses .
Metabolic Pathways
It is known that resorcinol and its derivatives can interact with various enzymes and cofactors .
Transport and Distribution
It is known that resorcinol and its derivatives can interact with various transporters and binding proteins .
Subcellular Localization
It is known that resorcinol and its derivatives can be directed to specific compartments or organelles within the cell .
準備方法
Synthetic Routes and Reaction Conditions: 4-Cyclohexylresorcinol can be synthesized through the cyclohexylation of resorcinol using cyclohexanol as a reactant. This reaction is typically catalyzed by tungstophosphoric acid supported on zirconia (TPA/ZrO2) under liquid phase conditions. The reaction conditions include a temperature range of 650-850°C and varying TPA loadings (5-30 wt.%) to achieve optimal conversion and selectivity .
Industrial Production Methods: In industrial settings, the production of 4-Cyclohexylresorcinol involves similar catalytic processes, often utilizing high-pressure liquid chromatography (HPLC) for purification. The use of reverse-phase HPLC columns with acetonitrile, water, and phosphoric acid as the mobile phase is common .
化学反応の分析
Types of Reactions: 4-Cyclohexylresorcinol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can yield cyclohexyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine or chlorination with chlorine gas.
Major Products:
Oxidation: Cyclohexylquinone derivatives.
Reduction: Cyclohexylresorcinol derivatives.
Substitution: Halogenated cyclohexylresorcinol compounds.
類似化合物との比較
4-Hexylresorcinol: Known for its antiseptic and anti-inflammatory properties, widely used in cosmetics and food preservation.
4-Methylresorcinol: Another resorcinol derivative with applications in hair dyes and pharmaceuticals.
Uniqueness: 4-Cyclohexylresorcinol is unique due to its cyclohexyl group, which imparts different physical and chemical properties compared to other resorcinol derivatives. This structural difference influences its reactivity and stability, making it suitable for specific industrial and research applications .
特性
IUPAC Name |
4-cyclohexylbenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c13-10-6-7-11(12(14)8-10)9-4-2-1-3-5-9/h6-9,13-14H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEHCENPUMUIKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=C(C=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00175641 | |
| Record name | 4-Cyclohexylresorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00175641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138-20-7 | |
| Record name | 4-Cyclohexylresorcinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2138-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Cyclohexylresorcinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002138207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1, 4-cyclohexyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59847 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Cyclohexylresorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00175641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-cyclohexylresorcinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.710 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![S-[2-(acetylamino)ethyl] 3-oxobutanethioate](/img/structure/B1605338.png)




